molecular formula C13H15NO2S B8594334 Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate

Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate

Cat. No. B8594334
M. Wt: 249.33 g/mol
InChI Key: JFXATFHFXAOZDY-UHFFFAOYSA-N
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Patent
US05126448

Procedure details

To a mixed solution of 7.5 ml of water, 7.5 ml of ethanol, and 10 ml of 12N hydrochloric acid were added 3.5 g of iron powder and 2.79 g of 3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester and then the reaction was carried out for one hour at room temperature. After filtered away excess iron powder, 200 ml of water was added to the filtrate and after adjusting the pH thereof to from 9 to 10 with sodium hydrogencarbonate, the mixture was extracted thrice with 50 ml of chloroform. The chloroform layer was washed twice with 200 ml of water and then twice with 100 ml of a saturated aqueous sodium chloride solution and after drying with magnesium sulfate, chloroform was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, 10 ml of a solution composed of 1N hydrochloric acid and ethyl acetate, and crystals thus deposited were collected by filtration to provide 1.14 g (yield of 40%) of 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester.
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[CH2:3]([O:5][C:6](=[O:21])[CH:7]([N+:18]([O-])=O)[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[S:12][CH:13]=1)[CH3:4]>[Fe].C(O)C>[CH2:3]([O:5][C:6](=[O:21])[CH:7]([NH2:18])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[S:12][CH:13]=1)[CH3:4]

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester
Quantity
2.79 g
Type
reactant
Smiles
C(C)OC(C(CC=1C2=C(SC1)C=CC=C2)[N+](=O)[O-])=O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtered away excess iron powder, 200 ml of water
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
to from 9 to 10 with sodium hydrogencarbonate, the mixture was extracted thrice with 50 ml of chloroform
WASH
Type
WASH
Details
The chloroform layer was washed twice with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 100 ml of a saturated aqueous sodium chloride solution and after drying with magnesium sulfate, chloroform
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
thus deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(CC=1C2=C(SC1)C=CC=C2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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